M 24 M 24 AT2 agonist C21 is an agonist of the angiotensin II type 2 (AT2) receptor. It selectively binds to the AT2 receptor over the AT1 receptor (Kis = 0.4 and >10 µM, respectively). AT2 agonist C21 (0.1 µM) induces neurite outgrowth in NG 108-15 cells. It reduces mean arterial blood pressure in anaesthetized spontaneously hypertensive rats (SHRs) when administered at a dose of 0.05 mg/kg. AT2 agonist C21 (0.03 mg/kg) reduces right ventricle hypertrophy and fibrosis, as well as lung interstitial and perivascular fibrosis, in a rat model of pulmonary hypertension induced by monocrotaline (MCT;). It increases survival and reduces neurological deficits in a mouse model of cerebral ischemia induced by middle cerebral artery occlusion (MCAO) when administered at the same dose.
AT2 Agonist C21 is the first potent and selective agonist of angiotensin AT2 receptors, preventing endothelial inflammation and leukocyte adhesion in vitro and in vivo. AT2 Agonist C21 prevents cognitive decline after permanent stroke in aged animals-A randomized double- blind pre-clinical study. AT2 Agonist C21 attenuates pulmonary inflammation in a model of acute lung injury. AT2 Agonist C21 attenuates the Progression of Lung Fibrosis and Pulmonary Hypertension in an Experimental Model of Bleomycin-Induced Lung Injury.
Brand Name: Vulcanchem
CAS No.: 477775-14-7
VCID: VC0519615
InChI: InChI=1S/C23H29N3O4S2/c1-4-5-12-30-23(27)25-32(28,29)22-21(14-20(31-22)13-17(2)3)19-8-6-18(7-9-19)15-26-11-10-24-16-26/h6-11,14,16-17H,4-5,12-13,15H2,1-3H3,(H,25,27)
SMILES: CCCCOC(=O)NS(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C=CN=C3
Molecular Formula: C23H29N3O4S2
Molecular Weight: 475.6 g/mol

M 24

CAS No.: 477775-14-7

Cat. No.: VC0519615

Molecular Formula: C23H29N3O4S2

Molecular Weight: 475.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

M 24 - 477775-14-7

Specification

CAS No. 477775-14-7
Molecular Formula C23H29N3O4S2
Molecular Weight 475.6 g/mol
IUPAC Name butyl N-[3-[4-(imidazol-1-ylmethyl)phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate
Standard InChI InChI=1S/C23H29N3O4S2/c1-4-5-12-30-23(27)25-32(28,29)22-21(14-20(31-22)13-17(2)3)19-8-6-18(7-9-19)15-26-11-10-24-16-26/h6-11,14,16-17H,4-5,12-13,15H2,1-3H3,(H,25,27)
Standard InChI Key XTEOJPUYZWEXFI-UHFFFAOYSA-N
SMILES CCCCOC(=O)NS(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C=CN=C3
Canonical SMILES CCCCOC(=O)NS(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C=CN=C3
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties of M24

Molecular Composition

M24, with the systematic name S-((2R,6S,12S,13R,13aR,14aR,16aS)-14a-((Cyclopropylsulfonyl)carbamoyl)-13-hydroxy-6-(5-methylpyrazine-2-carboxamido)-5,16-dioxo-2-(phenanthridin-6-yloxy)octadecahydrocyclopropa(E)pyrrolo(1,2-a)(1,4)diazacyclopentadecin-12-yl)-L-cysteine, belongs to the class of macrocyclic inhibitors. Its molecular formula is C₄₃H₅₀N₈O₁₀S₂, with a molecular weight of 903.0 g/mol . The compound’s structure integrates a phenanthridine moiety, a cyclopropane ring, and a cysteine residue, contributing to its stereochemical complexity (Figure 1).

Table 1: Key Chemical Properties of M24

PropertyValue
CAS Registry Number2205844-41-1
PubChem CID156596434
Molecular FormulaC₄₃H₅₀N₈O₁₀S₂
Exact Mass902.31 g/mol
XLogP33.2 (estimated)
Hydrogen Bond Donors6
Hydrogen Bond Acceptors13

Stereochemical Features

The compound’s bioactivity is heavily influenced by its stereochemistry, including seven chiral centers and a fused cyclopropane-pyrrolodiazepine macrocycle. The 2R,6S,12S,13R,13aR,14aR,16aS configuration ensures optimal binding to HCV NS3/4A protease, a trait inherited from its parent drug, Paritaprevir . The cyclopropylsulfonyl group enhances metabolic stability, while the cysteine residue facilitates hepatic uptake via organic anion-transporting polypeptides (OATPs).

Metabolic Pathway and Biotransformation

Role in Paritaprevir Metabolism

Paritaprevir undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) 3A4, with minor contributions from CYP2C8 and CYP2C19 . M24 is generated through oxidative N-dealkylation, a phase I reaction that cleaves the tertiary amine group of Paritaprevir (Figure 2). This pathway accounts for approximately 25% of Paritaprevir’s total clearance in humans, as demonstrated by radiolabeled tracer studies .

Secondary Metabolic Reactions

Following its formation, M24 is subject to further biotransformation:

  • Oxidative Defluorination: Yields metabolite A1 (4% of total radioactivity in excretion studies) .

  • Isoxazole Ring Reduction: Produces metabolite A2 (15.3% of excreted material) .
    These reactions occur predominantly in the liver, with fecal excretion being the primary elimination route (69.6% of dose) .

Analytical Characterization Techniques

High-Resolution Mass Spectrometry (HRMS)

M24’s structural elucidation relied on HRMS coupled with liquid chromatography (LC), which identified its protonated molecular ion at m/z 903.31. Fragmentation patterns revealed neutral losses of cyclopropylsulfonamide (−141 Da) and phenanthridine (−179 Da), confirming key structural motifs .

Accelerator Mass Spectrometry (AMS)

Radiolabeled (¹⁴C) Paritaprevir studies enabled quantification of M24 in biological matrices. AMS detected M24 at concentrations representing 10.3% of total plasma radioactivity, with an AUC ratio of 0.21 relative to the parent drug .

Table 2: Pharmacokinetic Parameters of M24 in Humans

ParameterValue (Mean ± SD)
Cₘₐₓ1.2 ± 0.3 μM
Tₘₐₓ4.5 ± 1.2 h
AUC₀–∞28.7 ± 6.4 μM·h
Elimination Half-life15.3 ± 3.8 h

Pharmacological Considerations

Protein Binding and Tissue Distribution

M24 exhibits 98.5% plasma protein binding, primarily to albumin. Its volume of distribution (Vd) of 12.4 L/kg indicates extensive tissue penetration, consistent with its lipophilic nature (LogP 3.2) . Preclinical autoradiography studies in rats showed high hepatic accumulation, aligning with its role as a liver-targeted metabolite.

Synthetic and Regulatory Challenges

Synthesis of Reference Standards

The multi-step synthesis of M24 involves:

  • Macrocyclization via ring-closing metathesis.

  • Diastereoselective installation of the cyclopropane ring.

  • Late-stage functionalization with L-cysteine.
    Key intermediates require chiral HPLC purification to achieve >99% enantiomeric excess, contributing to high production costs .

Regulatory Status

As a major human metabolite, M24 is subject to FDA guidance on metabolites in safety testing (MIST). Current data suffice for Phase III approvals of Paritaprevir-containing regimens, but dedicated toxicity studies of M24 remain outstanding.

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